Abeprazan

Vue d'ensemble

Description

L’abéprazan, également connu sous le nom de DWP14012 ou Fexuprazan, est un inhibiteur compétitif de l’acide potassique. Il est développé comme une alternative potentielle aux inhibiteurs de la pompe à protons pour le traitement des maladies liées à l’acidité. L’abéprazan inhibe l’enzyme H+, K±ATPase par une liaison ionique réversible compétitive au potassium sans nécessiter d’activation acide .

Applications De Recherche Scientifique

Abeprazan has several scientific research applications, including:

Chemistry: Used as a model compound to study potassium-competitive acid blockers.

Biology: Investigated for its effects on cellular processes involving acid secretion.

Medicine: Explored as a treatment for acid-related diseases such as gastritis and gastroesophageal reflux disease.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control .

Mécanisme D'action

L’abéprazan exerce ses effets en inhibant l’enzyme H+, K±ATPase, qui est responsable de la sécrétion acide dans l’estomac. Il se lie de manière réversible au site de liaison du potassium de l’enzyme, bloquant son activité sans nécessiter d’environnement acide pour l’activation. Ce mécanisme fait de l’abéprazan un puissant inhibiteur de l’acide avec un début d’action rapide .

Analyse Biochimique

Biochemical Properties

Fexuprazan inhibits acid generation and secretion in a competitive and reversible manner . It interacts with the proton pump in the stomach, blocking the action of potassium . This interaction results in the suppression of gastric acid, which is crucial in the treatment of GERD .

Cellular Effects

Fexuprazan has a significant impact on various types of cells, particularly the parietal cells in the stomach. By inhibiting the proton pump, Fexuprazan reduces the production of gastric acid, thereby alleviating the symptoms of GERD . It influences cell function by altering the cell signaling pathways involved in acid production .

Molecular Mechanism

The molecular mechanism of Fexuprazan involves its binding to the proton pump in a competitive manner . This binding inhibits the pump, preventing the exchange of hydrogen ions with potassium ions, which is a crucial step in the production of gastric acid . This results in a decrease in gastric acid secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, Fexuprazan has shown to provide rapid, robust, and durable acid suppression . The effects of Fexuprazan are observed quickly after administration and are sustained over time . The drug’s stability and long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Metabolic Pathways

Fexuprazan, like other P-CABs, has significantly different pharmacodynamic and pharmacokinetic properties than proton pump inhibitors (PPIs) with potential advantages including rapid, robust, and durable acid suppression, lack of CYP2C19 metabolism .

Transport and Distribution

The transport and distribution of Fexuprazan within cells and tissues are crucial aspects of its function. While specific transporters or binding proteins for Fexuprazan have not been identified, the drug is known to be distributed throughout the body after oral administration .

Subcellular Localization

The subcellular localization of Fexuprazan is not explicitly known. Given its mechanism of action, it is likely that Fexuprazan localizes to the parietal cells in the stomach where the proton pump is located .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’abéprazan implique plusieurs étapes, en commençant par la 2,4-difluorobenzylamine comme matière première. Le processus comprend une réaction de condensation, une protection benzylique, une cyclisation en conditions alcalines, une méthylation et une déprotection pour obtenir le produit cible . Les conditions de réaction sont généralement douces, et le processus est conçu pour améliorer le rendement et réduire les coûts de production.

Méthodes de production industrielle

La production industrielle de l’abéprazan suit des voies de synthèse similaires mais est optimisée pour la fabrication à grande échelle. Le processus garantit une grande pureté et une grande cohérence du produit final, en respectant des mesures strictes de contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions

L’abéprazan subit diverses réactions chimiques, notamment :

Oxydation : implique l’ajout d’oxygène ou l’élimination d’hydrogène.

Réduction : implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction spécifique, mais impliquent généralement des températures et des niveaux de pH contrôlés .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools .

Applications de la recherche scientifique

L’abéprazan a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs compétitifs de l’acide potassique.

Biologie : Investigué pour ses effets sur les processus cellulaires impliquant la sécrétion acide.

Médecine : Exploré comme traitement des maladies liées à l’acidité telles que la gastrite et le reflux gastro-œsophagien.

Industrie : Utilisé dans le développement de nouveaux médicaments et comme composé de référence dans le contrôle qualité .

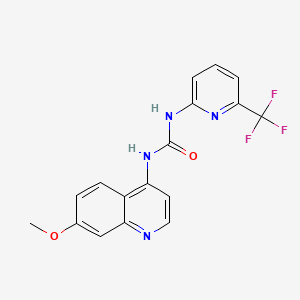

Comparaison Avec Des Composés Similaires

Composés similaires

Vonoprazan : Un autre inhibiteur compétitif de l’acide potassique avec un mécanisme d’action similaire.

Inhibiteurs de la pompe à protons (IPP) : Comme l’oméprazole et l’ésoméprazole, qui nécessitent un environnement acide pour l’activation.

Unicité

L’abéprazan est unique en sa capacité à inhiber la sécrétion acide sans nécessiter d’activation acide, ce qui le rend plus efficace dans certaines conditions par rapport aux inhibiteurs de la pompe à protons traditionnels. Son début d’action rapide et sa liaison réversible contribuent également à son profil pharmacologique distinct .

Propriétés

IUPAC Name |

1-[5-(2,4-difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrol-3-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O3S/c1-23-10-12-11-24(28(25,26)15-5-3-4-13(20)8-15)18(19(12)27-2)16-7-6-14(21)9-17(16)22/h3-9,11,23H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNXGNDVWVPCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(C(=C1OC)C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1902954-60-2 | |

| Record name | Abeprazan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1902954602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abeprazan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16078 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FEXUPRAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE52S2C1QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

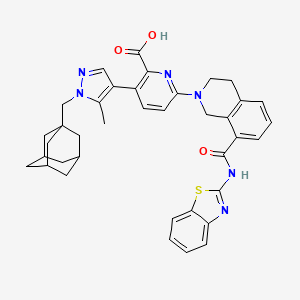

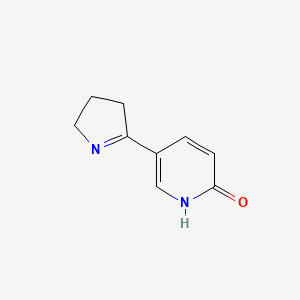

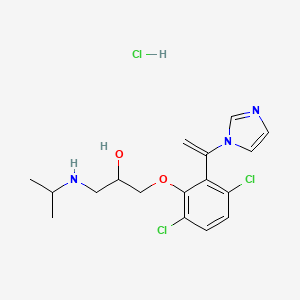

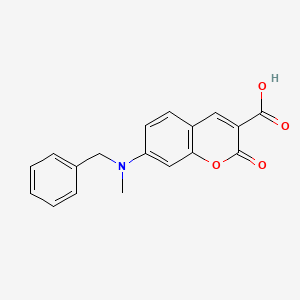

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)

![1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea](/img/structure/B605032.png)